![molecular formula C21H20N2O3S B5728404 N-(4-{[benzyl(phenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5728404.png)
N-(4-{[benzyl(phenyl)amino]sulfonyl}phenyl)acetamide
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Overview
Description
N-(4-{[benzyl(phenyl)amino]sulfonyl}phenyl)acetamide, commonly known as BPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a sulfonamide-based inhibitor that has been studied extensively for its ability to inhibit carbonic anhydrase enzymes, which play a crucial role in various physiological processes.
Mechanism of Action
The mechanism of action of N-(4-{[benzyl(phenyl)amino]sulfonyl}phenyl)acetamide involves the inhibition of carbonic anhydrase enzymes. Carbonic anhydrases are a family of enzymes that catalyze the reversible conversion of carbon dioxide and water to bicarbonate and protons. These enzymes play a crucial role in various physiological processes, including acid-base balance, respiration, and ion transport. By inhibiting carbonic anhydrase enzymes, BPA can disrupt these processes and potentially be used for therapeutic purposes.
Biochemical and Physiological Effects:
N-(4-{[benzyl(phenyl)amino]sulfonyl}phenyl)acetamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that BPA can inhibit the activity of carbonic anhydrase enzymes in a dose-dependent manner. Additionally, BPA has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs.
Advantages and Limitations for Lab Experiments
One of the major advantages of using N-(4-{[benzyl(phenyl)amino]sulfonyl}phenyl)acetamide in lab experiments is its potency as a carbonic anhydrase inhibitor. This allows researchers to study the effects of carbonic anhydrase inhibition in various physiological processes. However, one of the limitations of using BPA is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of N-(4-{[benzyl(phenyl)amino]sulfonyl}phenyl)acetamide. One of the major areas of research is the development of new drugs for the treatment of diseases such as glaucoma, epilepsy, and cancer. Additionally, further studies are needed to determine the potential toxicity of BPA and its effects on various physiological processes. Finally, the development of new synthesis methods for BPA could potentially improve its yield and purity, making it a more viable candidate for drug development.
Synthesis Methods
The synthesis method of N-(4-{[benzyl(phenyl)amino]sulfonyl}phenyl)acetamide involves the reaction of benzylamine and 4-aminobenzenesulfonamide with acetic anhydride. The reaction is carried out under reflux conditions, and the resulting product is purified using column chromatography. The yield of the product is typically around 50-60%.
Scientific Research Applications
N-(4-{[benzyl(phenyl)amino]sulfonyl}phenyl)acetamide has been extensively studied for its potential applications in various fields. One of the major research areas is the development of carbonic anhydrase inhibitors for the treatment of diseases such as glaucoma, epilepsy, and cancer. BPA has been shown to be a potent inhibitor of carbonic anhydrase enzymes, making it a promising candidate for drug development.
properties
IUPAC Name |
N-[4-[benzyl(phenyl)sulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S/c1-17(24)22-19-12-14-21(15-13-19)27(25,26)23(20-10-6-3-7-11-20)16-18-8-4-2-5-9-18/h2-15H,16H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMFKSGGDCVSEGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-{[benzyl(phenyl)amino]sulfonyl}phenyl)acetamide |
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